ethyl (2E)-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
This compound is a thiazolo[3,2-a]pyrimidine derivative characterized by a fused bicyclic system with a thiazole ring condensed to a pyrimidine ring. Key structural features include:
- Position 2: A (2E)-3-phenylprop-2-en-1-ylidene group, introducing π-conjugation and steric bulk.
- Position 6: An ethyl carboxylate moiety, enhancing solubility and reactivity .
The compound’s synthesis typically involves cyclocondensation reactions, such as the Biginelli reaction, followed by functionalization of substituents . Its structural complexity enables diverse intermolecular interactions (e.g., hydrogen bonding, π-π stacking), influencing crystallinity and biological activity .
Properties
Molecular Formula |
C27H24N2O5S |
|---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
ethyl (2E)-5-(4-acetyloxyphenyl)-7-methyl-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C27H24N2O5S/c1-4-33-26(32)23-17(2)28-27-29(24(23)20-13-15-21(16-14-20)34-18(3)30)25(31)22(35-27)12-8-11-19-9-6-5-7-10-19/h5-16,24H,4H2,1-3H3/b11-8+,22-12+ |
InChI Key |
FBIMMBFUEXEKGC-VNNYSTBCSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(=O)C)C(=O)/C(=C\C=C\C4=CC=CC=C4)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(=O)C)C(=O)C(=CC=CC4=CC=CC=C4)S2)C |
Origin of Product |
United States |
Preparation Methods
Reaction Components and Mechanism
A patent (CN103012440A) describes a one-pot method for synthesizing thiazolo[3,2-a]pyrimidine derivatives using 2-aminothiazole , substituted benzaldehydes , acetoacetate esters , and ionic liquids (e.g., 1-butyl-3-methylimidazolium chloride) in ethanol. The reaction proceeds via:
Procedure and Conditions
Table 1: One-Pot Synthesis Parameters
| Parameter | Value | Source |
|---|---|---|
| Solvent | Ethanol | |
| Catalyst | [bmim]Cl | |
| Temperature | 78°C (reflux) | |
| Reaction Time | 8 hours | |
| Yield | 86% |
Stepwise Synthesis via Knoevenagel Condensation
Intermediate Formation
A stepwise approach involves:
-
Knoevenagel Condensation :
-
Thiazole Ring Formation :
-
Cinnamylidene Introduction :
Optimization Insights
Table 2: Stepwise Synthesis Outcomes
| Step | Conditions | Yield | Source |
|---|---|---|---|
| Knoevenagel | Ethanol, 60°C, 6 hours | 72% | |
| Cyclization | Acetic acid, reflux, 4h | 68% | |
| Cinnamylidene | KOH/EtOH, 50°C, 3h | 75% |
Catalytic Systems and Solvent Effects
Ionic Liquids vs. Traditional Catalysts
Temperature Dependence
Purification and Analytical Characterization
Recrystallization Techniques
Spectroscopic Data
Chemical Reactions Analysis
Ethyl (2E)-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the acetyloxy or phenyl groups, leading to the formation of new derivatives with different functional groups.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research indicates that compounds related to thiazolo[3,2-a]pyrimidines exhibit significant antimicrobial activity. For instance, derivatives of this compound have been synthesized and tested against various bacterial strains, showing promising results in inhibiting growth. Studies have highlighted the effectiveness of these compounds against resistant strains of bacteria, suggesting their potential as new antibiotics .
Anti-inflammatory Effects
Compounds similar to ethyl (2E)-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate have been investigated for their anti-inflammatory properties. In vitro studies demonstrated that these compounds can significantly reduce the production of pro-inflammatory cytokines in human cell lines, indicating their potential use in treating inflammatory diseases .
Anticancer Activity
The anticancer properties of thiazolo[3,2-a]pyrimidine derivatives have also been explored. Specific studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in animal models. The mechanism is believed to involve the modulation of signaling pathways related to cell survival and proliferation .
Material Science
Synthesis of Functional Materials
The unique structure of this compound allows it to be utilized in the synthesis of functional materials. Its derivatives have been incorporated into polymer matrices to enhance mechanical properties and thermal stability .
Photovoltaic Applications
Recent studies have investigated the use of such compounds in organic photovoltaic devices due to their favorable electronic properties. The incorporation of thiazolo[3,2-a]pyrimidine derivatives into solar cell architectures has shown improved efficiency in converting solar energy into electrical energy .
Case Studies
Mechanism of Action
The mechanism of action of ethyl (2E)-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting signaling pathways involved in cell proliferation or apoptosis. The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structural modifications.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Thiazolo[3,2-a]pyrimidine derivatives vary in substituents at positions 2, 5, and 6, leading to distinct physicochemical and biological properties. Below is a comparative analysis:
Key Observations:
Substituent Effects on Bioactivity :
- Bromine (C17H16BrN2O3S) and styryl (C27H26N2O5S) substituents correlate with anticancer and antioxidant activities, respectively .
- The target compound’s acetyloxy group may improve membrane permeability compared to methoxy or nitro analogs .
Synthetic Efficiency :
- Microwave-assisted methods reduce reaction times (e.g., from 8–10 hours to <1 hour) and improve yields by 15–20% compared to conventional heating .
Crystallographic Behavior: Bulky substituents (e.g., 2,4,6-trimethoxybenzylidene) induce nonplanar ring puckering (flattened boat conformation) and intermolecular C–H···O hydrogen bonds, stabilizing crystal lattices . The target compound’s (2E)-3-phenylprop-2-en-1-ylidene group likely promotes π-halogen interactions in co-crystals .
Research Findings and Implications
Structural and Computational Insights
- Hydrogen-Bonding Networks : Crystallographic data reveal that methoxy groups participate in bifurcated hydrogen bonds, while acetyloxy groups favor weaker van der Waals interactions .
Biological Activity
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 488.57 g/mol. The structure features several functional groups that contribute to its biological activity, including an acetyloxy group, a thiazolo-pyrimidine core, and a phenylpropene moiety.
Key Structural Features
| Feature | Description |
|---|---|
| Molecular Weight | 488.57 g/mol |
| Functional Groups | Acetyloxy, Thiazole, Pyrimidine |
| Lipophilicity (XLogP) | 3.9 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 8 |
Anticancer Activity
Recent studies have indicated that compounds similar to ethyl (2E)-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate exhibit significant anticancer properties. For instance, a derivative of this compound was tested against various cancer cell lines and demonstrated potent cytotoxicity with IC50 values in the low micromolar range.
The proposed mechanism of action for the anticancer activity involves the induction of apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation by interfering with the cell cycle.
Anti-inflammatory Activity
In addition to anticancer effects, this compound has shown promising anti-inflammatory properties. It has been reported to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. The anti-inflammatory activity was assessed using in vitro assays where the compound significantly reduced prostaglandin E2 levels.
Case Studies
- Study on Anticancer Activity : A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on breast cancer cells. The results indicated that treatment with varying concentrations led to a dose-dependent decrease in cell viability, with an IC50 value of 5 µM after 48 hours of exposure.
- Inflammation Model : In an animal model of inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to control groups, suggesting its potential as an anti-inflammatory agent.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare this thiazolo[3,2-a]pyrimidine derivative?
Answer:
The compound is synthesized via cyclocondensation reactions. A representative method involves refluxing precursors like 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with substituted benzaldehydes (e.g., 2,4,6-trimethoxybenzaldehyde) in a mixture of glacial acetic acid and acetic anhydride, catalyzed by sodium acetate. This yields the fused thiazolo-pyrimidine core, with typical yields around 78% after recrystallization from ethyl acetate/ethanol . Alternative routes may involve varying substituents on the benzylidene group to modulate reactivity .
Advanced: How do electronic and steric effects of substituents on the benzylidene moiety influence bioactivity?
Answer:
Substituents like methoxy, fluoro, or bromo groups alter electron density and steric bulk, impacting interactions with biological targets. For instance, electron-withdrawing groups (e.g., -F in ) enhance antimicrobial activity by increasing electrophilicity at the thiazole ring, while bulky substituents (e.g., trimethoxy in ) may hinder binding to enzyme active sites. Comparative studies using X-ray crystallography and docking simulations are recommended to validate structure-activity relationships (SAR) .
Basic: What analytical techniques are critical for structural characterization?
Answer:
Key techniques include:
- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C–C = 0.003–0.005 Å), dihedral angles (e.g., 80.94° between fused rings), and puckering in the pyrimidine ring .
- NMR spectroscopy : Confirms regiochemistry via shifts for acetyloxy (δ ~2.1 ppm) and ethyl ester groups (δ ~1.3 ppm) .
- Mass spectrometry : Validates molecular weight (e.g., 306.318 g/mol for related analogs) .
Advanced: What challenges arise in resolving conformational disorder in the crystal lattice?
Answer:
Puckering of the pyrimidine ring (e.g., flattened boat conformation) and non-planar benzylidene substituents complicate structure refinement. Strategies include:
- Using high-resolution data (R factor < 0.05) and anisotropic displacement parameters.
- Applying riding models for H-atoms with Uiso(H) = 1.2–1.5Ueq(C) to account for thermal motion .
- Comparing with isostructural analogs (e.g., ) to identify systematic disorder patterns .
Data Contradiction: How to reconcile discrepancies in reported biological activities across studies?
Answer:
Variations in antimicrobial or anticancer activity (e.g., vs. 14) may stem from:
- Assay conditions : Differences in bacterial strains or cell lines.
- Purity : Recrystallization solvents (e.g., ethyl acetate vs. ethanol) affect impurity profiles.
- Substituent effects : Minor structural modifications (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) alter pharmacokinetics.
Researchers should replicate assays under standardized conditions and perform meta-analyses of substituent libraries .
Advanced: What mechanistic insights explain the regioselectivity of cyclocondensation reactions?
Answer:
The reaction proceeds via nucleophilic attack of the thione sulfur on the aldehyde carbonyl, forming a thiiranium ion intermediate. Sodium acetate deprotonates the α-carbon, enabling cyclization. Regioselectivity is governed by steric hindrance at the benzylidene position and electronic effects of substituents (e.g., electron-donating groups accelerate cyclization). Isotopic labeling (e.g., ¹³C NMR) can track intermediate formation .
Basic: How do hydrogen-bonding interactions stabilize the crystal packing?
Answer:
C–H···O bifurcated hydrogen bonds (e.g., C11–H11···O2 in ) link molecules into chains along the c-axis. These interactions, with donor-acceptor distances of ~3.2 Å, stabilize the lattice and influence melting points (e.g., 427–428 K) . Similar patterns are observed in analogs with methoxy or hydroxy substituents .
Advanced: How to optimize synthetic protocols for scalability without compromising purity?
Answer:
- Solvent selection : Replace acetic acid with recyclable ionic liquids to reduce waste.
- Catalyst screening : Test alternatives to sodium acetate (e.g., K2CO3) for milder conditions.
- In situ monitoring : Use HPLC or FTIR to track reaction progress and minimize byproducts.
’s 78% yield serves as a benchmark, but microwave-assisted synthesis may improve efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
